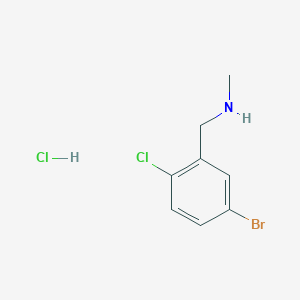
N-(4-(N-(2-(3-(trifluoromethyl)phenoxy)ethyl)sulfamoyl)phenyl)butyramide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(4-(N-(2-(3-(trifluoromethyl)phenoxy)ethyl)sulfamoyl)phenyl)butyramide is a compound with potential interest in various fields of chemistry and material science due to its unique molecular structure that includes a trifluoromethyl group and sulfamoyl linkage. Its synthesis and properties offer valuable insights into the interactions and functionalities of these groups in complex molecules.
Synthesis Analysis
The synthesis of related compounds involves multi-step chemical processes, starting from basic precursors to achieve complex structures with specific functional groups. For example, the synthesis of polyetherimides from bis[4-(4-(4-aminophenoxy)-2-tert-butylphenoxy)phenyl] sulfone and related compounds showcases a methodology that could be adapted for the synthesis of N-(4-(N-(2-(3-(trifluoromethyl)phenoxy)ethyl)sulfamoyl)phenyl)butyramide, involving nucleophilic substitutions and catalytic reduction steps (Chen et al., 2017).
Molecular Structure Analysis
The analysis of molecular structure involves various spectroscopic techniques, including FT-IR and NMR, as demonstrated in the synthesis and characterization of 4-[5-(4-methylphenyl)-3-(trifluoromethyl)-1H-pyrazol-1-yl]-benzene sulfonamide (Zhang Peng-yun, 2013). These methods are crucial for confirming the presence of specific functional groups and overall molecular architecture.
Chemical Reactions and Properties
Chemical reactions involving the trifluoromethyl group and sulfamoyl linkages are key to modifying and understanding the reactivity of the compound. For instance, the synthesis of trifluoromethyl-substituted arenes and cyclohexenones via cyclocondensation shows the reactivity of compounds containing the trifluoromethyl group, which could be relevant to the compound (Bunescu et al., 2009).
Physical Properties Analysis
The physical properties of such compounds, including thermal stability and dielectric constants, are influenced by their molecular structure. For instance, the low dielectric polyetherimides study provides insights into how specific molecular features can impact physical properties like thermal stability and dielectric constants, which are relevant for material science applications (Chen et al., 2017).
Chemical Properties Analysis
The chemical properties, including reactivity towards various reagents and conditions, are crucial for understanding the compound's potential applications and stability. The study on sulfonamide-derived compounds and their transition metal complexes illustrates the types of reactions and interactions that compounds with sulfamoyl linkages might undergo, providing a foundation for exploring the chemical properties of N-(4-(N-(2-(3-(trifluoromethyl)phenoxy)ethyl)sulfamoyl)phenyl)butyramide (Chohan & Shad, 2011).
科学的研究の応用
Catalytic Reactions
The compound has been explored in the context of catalytic reactions, such as Rh-catalyzed isomerization and intramolecular redox reactions. These processes involve the cleavage of C-H bonds and subsequent intramolecular hydrogen transfer, leading to the formation of compounds like dihydropyrans and ketoolefins, which are valuable in synthetic chemistry (Shikanai, Murase, Hata, & Urabe, 2009).
Membrane Technology
In the field of membrane technology, novel sulfonated thin-film composite nanofiltration membranes have been developed for dye treatment applications. These membranes incorporate sulfonated aromatic diamine monomers to enhance water flux and dye rejection, demonstrating the compound's role in improving water purification technologies (Liu, Zhang, Zhou, Ren, Geng, Luan, & Wang, 2012).
Antimicrobial Activity
Research has also been conducted on the antimicrobial properties of related compounds, where novel arylazopyrazole pyrimidone clubbed heterocyclic compounds have been synthesized and evaluated against various bacterial and fungal strains. These studies contribute to the development of new antimicrobial agents, highlighting the potential biomedical applications of compounds within this chemical class (Sarvaiya, Gulati, & Patel, 2019).
Organic Synthesis
The compound's derivatives have been studied for their potential in organic synthesis, including the formation of 5-oxoindeno[1,2-b]pyran derivatives. This research contributes to the synthesis of complex organic molecules, which can have various applications in medicinal chemistry and materials science (Lu̅sis, Liepin'sh, Mutsenietse, & Dubur, 1988).
Ligand Chemistry
In ligand chemistry, the compound has been used to study its coordination properties with lanthanide ions, providing insights into the design of new ligands for metal ion complexation. Such studies are crucial for developing materials with specific optical, magnetic, or catalytic properties (Caravan, Hedlund, Liu, Sjoeberg, & Orvig, 1995).
作用機序
Target of Action
The primary target of N-(4-(N-(2-(3-(trifluoromethyl)phenoxy)ethyl)sulfamoyl)phenyl)butyramide is a kinase that plays a key role in the regulation of glucose and fatty acid metabolism and homeostasis .
Mode of Action
N-(4-(N-(2-(3-(trifluoromethyl)phenoxy)ethyl)sulfamoyl)phenyl)butyramide interacts with its target kinase by binding to its active site. This interaction results in the phosphorylation of the pyruvate dehydrogenase subunits PDHA1 and PDHA2 .
Biochemical Pathways
The action of N-(4-(N-(2-(3-(trifluoromethyl)phenoxy)ethyl)sulfamoyl)phenyl)butyramide affects the pathway of glucose and fatty acid metabolism. The phosphorylation of PDHA1 and PDHA2 subunits leads to a decrease in the activity of the pyruvate dehydrogenase complex, thereby reducing the conversion of pyruvate to acetyl-CoA in the mitochondria. This results in a shift in the cell’s metabolism from glycolysis to fatty acid oxidation .
Result of Action
The molecular and cellular effects of N-(4-(N-(2-(3-(trifluoromethyl)phenoxy)ethyl)sulfamoyl)phenyl)butyramide’s action include a shift in cellular metabolism from glycolysis to fatty acid oxidation. This can have significant implications for energy production within the cell .
特性
IUPAC Name |
N-[4-[2-[3-(trifluoromethyl)phenoxy]ethylsulfamoyl]phenyl]butanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21F3N2O4S/c1-2-4-18(25)24-15-7-9-17(10-8-15)29(26,27)23-11-12-28-16-6-3-5-14(13-16)19(20,21)22/h3,5-10,13,23H,2,4,11-12H2,1H3,(H,24,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RVPGZKNJLDBIHH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC(=O)NC1=CC=C(C=C1)S(=O)(=O)NCCOC2=CC=CC(=C2)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21F3N2O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
430.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(4-(N-(2-(3-(trifluoromethyl)phenoxy)ethyl)sulfamoyl)phenyl)butyramide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![[2-(6-Tert-butylpyridazin-3-yl)-1,3,3a,4,6,6a-hexahydropyrrolo[3,4-c]pyrrol-5-yl]-pyridin-2-ylmethanone](/img/structure/B2495586.png)
![4-fluoro-N-[3-([1,2,4]triazolo[4,3-b]pyridazin-6-yl)phenyl]benzamide](/img/structure/B2495587.png)
![N-(2-(6-fluoro-4-oxobenzo[d][1,2,3]triazin-3(4H)-yl)ethyl)-5-methylthiophene-2-carboxamide](/img/structure/B2495590.png)
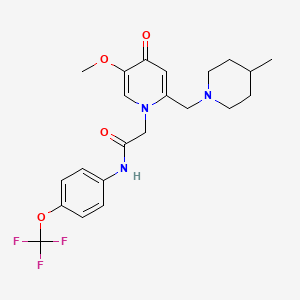
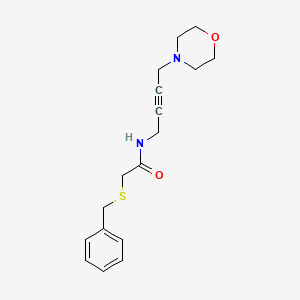
![2-(4-(ethylsulfonyl)phenyl)-N-(naphtho[2,1-d]thiazol-2-yl)acetamide](/img/structure/B2495595.png)
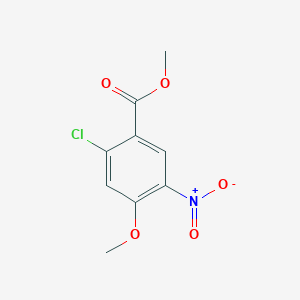
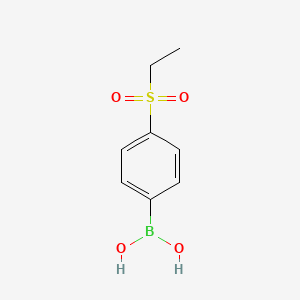
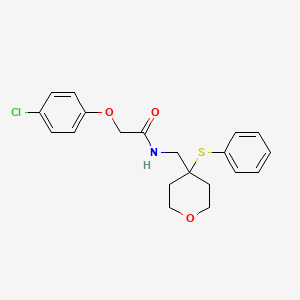
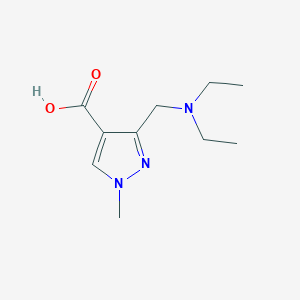
![N-{3-[1-(5-chloro-2-methoxyphenyl)-5-methyl-1H-1,2,3-triazol-4-yl]-1,2,4-thiadiazol-5-yl}-2-methoxybenzamide](/img/structure/B2495602.png)
![N-(2-cyclohexyl-2-hydroxyethyl)benzo[d][1,3]dioxole-5-carboxamide](/img/structure/B2495603.png)
